3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H12N2O4. It is a Schiff base molecule, which is a class of compounds that possess a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Synthesis Analysis
The synthesis of 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide involves a condensation reaction between hydrazine and hydrazide compounds with ketone and different aldehyde derivatives.
Molecular Structure Analysis
The molecular structure of 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide consists of two benzene rings, two nitrogen atoms, and four oxygen atoms. The molecule is nearly planar, with a dihedral angle between the two benzene rings.
Chemical Reactions Analysis
As a Schiff base, 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide can participate in various chemical reactions. Schiff bases are known for their ability to act as ligands, forming complexes with metal ions.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.26 g/mol. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5. The compound also has a rotatable bond count of 3.
Compound Description: 3,5-Dihydroxy-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate is a Schiff base studied for its potential antibacterial properties. Research reveals that this compound exhibits intramolecular O—H⋯N hydrogen bonding and crystallizes with a water molecule. This water molecule plays a crucial role in connecting three symmetry-related molecules via two O—H⋯O and one N—H⋯O hydrogen bonds []. Furthermore, the crystal structure is characterized by intermolecular O—H⋯O hydrogen bonds, which link molecules and form layers parallel to the bc plane [].
Compound Description: [, ]Dioxole-N′-(3,5-dichloro-2-hydroxybenzylidene)- benzohydrazide – methanol (1:1) is a hydrazone compound that forms a stable complex with methanol. Structurally, it consists of a [, ]dioxolebenzohydrazide and a 3,5-dichloro-2-hydroxybenzylidene group, which are positioned on opposing sides of a C=N bond in an E configuration [, ]. The compound's crystal structure is stabilized by an intramolecular O1−H1···N1 hydrogen bond []. Additionally, methanol molecules interact with the hydrazone molecules through N2−H2···O5 and O5−H5···O2 intermolecular hydrogen bonds [].
Relevance: This compound and 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide both belong to the hydrazone family and share a common benzohydrazide core. They differ in their substituents: the related compound features a [, ]dioxole ring and a 3,5-dichloro-2-hydroxybenzylidene group, whereas 3,4-dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has a 3,4-dihydroxybenzohydrazide and a 2-hydroxybenzylidene group.
Compound Description: 3,5-Dihydroxy-N′-(5-bro-2-hydroxybenzylidene)benzohydrazide Hydrate is a novel compound characterized by its antioxidant properties and confirmed by single-crystal X-ray diffraction []. The compound exhibits free radical scavenging abilities against ABTS and DPPH, with IC50 values of 34.13 and 101.6 μM, respectively [].
Compound Description: 2,4-Dihydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide, a benzohydrazide derivative, exhibits an E configuration with a dihedral angle of 4.3° between its two benzene rings []. It showcases both intramolecular O—H⋯N and N—H⋯O hydrogen bonds []. Notably, in its crystal structure, molecules are interconnected through intermolecular N—H⋯O and O—H⋯O hydrogen bonds, forming layers parallel to the ac plane [].
(E)-N' -(2-Hydroxybenzylidene)benzohydrazide
Compound Description: (E)-N' -(2-Hydroxybenzylidene)benzohydrazide readily forms green-colored complexes with copper(II) ions, adopting a 1:1 metal-to-ligand stoichiometry []. Potentiometric studies highlight its ability to release one proton in its free form and two protons upon complexation with Cu(II) ions []. Mass and IR spectral data confirm the formation of a 1:1 metal-ligand complex, with the ligand exhibiting chelating properties through its enolic, phenolic, and azomethine nitrogen atoms [].
Compound Description: (E)-2,4-Dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate, exists in an E configuration regarding its C=N bond, with a near-planar molecular structure []. It exhibits a dihedral angle of 2.6° between its two benzene rings []. The molecule displays intramolecular O—H⋯N and O—H⋯O hydrogen bonds []. Within the crystal structure, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link molecules, creating a three-dimensional network [].
Compound Description: N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide dihydrate is characterized by the formation of hydrogen-bonded sheets within its crystal structure []. The molecule features intramolecular hydrogen bonding between the 2-hydroxy group on the benzylidene group and the N atom of the C=N double bond []. The amino N atom acts as a hydrogen bond donor to a water molecule []. Additionally, the hydroxy group on the benzohydrazide group acts as a hydrogen bond donor to one acceptor site, while each water molecule serves as a hydrogen bond donor to two acceptor sites [].
Compound Description: N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide methanol solvate is a non-planar molecule with a 5.9° twist between the aromatic rings flanking the –C(=O)–NH–N=CH– unit []. The benzohydrazide molecule interacts with the solvent (methanol) through an O—H⋯O hydrogen bond []. Further O—H⋯O hydrogen bonds and an N—H⋯O link connect molecules, forming a two-dimensional array [].
Compound Description: N′-(5-Chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide dihydrate displays a non-planar structure with a 29.7° dihedral angle between the aromatic rings flanking the –C(=O)—NH—N=CH– unit []. Hydrogen bonds, including O—H⋯O and N—H⋯O interactions, link the benzohydrazide molecule with water molecules []. These interactions, along with other O—H⋯O hydrogen bonds, contribute to the formation of a layer structure within the crystal [].
Compound Description: 2-Bromo-N'-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide serves as a ligand (L) in newly synthesized oxidovanadium(V) and dioxidomolybdenum(VI) complexes []. These complexes, [VOL(OEt)(EtOH)] and [MoO2L(OH2)] respectively, exhibit effective catalytic properties for styrene epoxidation, achieving conversions exceeding 76% and selectivities surpassing 92% [].
Compound Description: 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, exhibits a slightly twisted molecular structure with a dihedral angle of 18.1° between its two benzene rings []. The crystal structure reveals a network of interconnected molecules through intermolecular N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds []. Additionally, an intramolecular O—H⋯O hydrogen bond is also present [].
Compound Description: 3-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH), a PIH derivative, acts as a lysine-specific histone demethylase 1A inhibitor and exhibits anticancer properties []. It induces cell proliferation arrest in various human cancer cell lines, including lung, colon, pancreas, and breast cancer, at micromolar concentrations []. CHBH disrupts iron metabolism and modulates chromatin structure and function, contributing to its dual anticancer action [].
2-Bromo-N’-(2-hydroxybenzylidene)benzohydrazide
Compound Description: 2-Bromo-N’-(2-hydroxybenzylidene)benzohydrazide functions as a ligand (L) in the synthesis of two new mononuclear vanadium(V) complexes: [VOLX], where X represents benzohydroxamate in complex 1 and 8-hydroxyquinoline in complex 2 []. Both complexes exhibit significant insulin-enhancing properties by stimulating glucose utilization in C2C12 muscle cells at a concentration of 0.10 g L−1 [].
N′-(4-Bromo-2-hydroxybenzylidene)benzohydrazide
Compound Description: N′-(4-Bromo-2-hydroxybenzylidene)benzohydrazide acts as a ligand in the formation of oxidovanadium(V) and dioxidomolybdenum(VI) complexes, specifically [VOL(OCH3)(CH3OH)] (1) and [MoO2L(CH3OH)] (2), respectively []. These complexes have been investigated for their catalytic properties in cyclooctene epoxidation [].
4-Bromo-N'-(2-hydroxybenzylidene)benzohydrazide
Compound Description: 4-Bromo-N'-(2-hydroxybenzylidene)benzohydrazide serves as a ligand (H2L) in the synthesis of a new oxidovanadium(V) complex, [VOL(OCH3)(CH3OH)] []. This complex exhibits a distorted octahedral geometry around the vanadium center and demonstrates catalytic activity in epoxidation reactions [].
Compound Description: (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide adopts an E configuration with the 5-bromo-2-hydroxyphenyl and benzohydrazide units on opposite sides of the C=N double bond []. It exhibits a dihedral angle of 32.48° between its two benzene rings and utilizes intramolecular O—H⋯N and intermolecular N—H⋯O hydrogen bonds for crystal structure stabilization [].
Compound Description: 4-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate is a Schiff base that crystallizes with one water molecule []. The molecule exhibits a dihedral angle of 27.3° between its two aromatic rings []. In the crystal structure, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming a two-dimensional network parallel to the bc plane []. The water molecule plays a crucial role in these intermolecular hydrogen bonds [].
4‐Hydroxy‐N′‐(2‐hydroxybenzylidene)benzohydrazide
Compound Description: 4‐Hydroxy‐N′‐(2‐hydroxybenzylidene)benzohydrazide features an almost coplanar arrangement of the –N—C(=O)– and 2-(iminomethyl)phenol fragments, with a 20.95° dihedral angle between the p-phenol and N′-(2-hydroxybenzylidene)formohydrazide mean planes []. Intermolecular O—H⋯O hydrogen bonds link molecules into zigzag chains along the b axis, further stabilized into a three-dimensional packing by weak N—H⋯O interactions [].
Compound Description: (E)-4-bromo-N′-(3-chloro-2-hydroxybenzylidene)benzohydrazide is characterized by a trans configuration about both the C=N and C—N bonds []. The molecule exhibits a dihedral angle of 18.5° between its two benzene rings []. Additionally, an intramolecular O—H⋯N hydrogen bond is observed within the molecule []. The crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, linking the molecules into chains along the c axis [].
Compound Description: 4-Bromo-N'-(4-diethylamino-2-hydroxybenzylidene) benzohydrazide, in its anionic form (L), forms a novel dioxomolybdenum(VI) complex, [MoO2L(MeOH)] []. This complex features an octahedral Mo atom coordinated by the hydrazone ligand, two oxo groups, and a methanol oxygen atom []. The complex exhibits catalytic activity in sulfoxidation reactions, achieving 93% sulfide conversion to sulfoxide within 60 minutes and 100% conversion after 2 hours [].
3-Hydroxy-N′-(2-hydroxybenzylidene)benzohydrazide
Compound Description: 3-Hydroxy-N′-(2-hydroxybenzylidene)benzohydrazide, a result of condensation between salicylaldehyde and 3-hydroxybenzohydrazide, shows a 12.4° dihedral angle between its two benzene rings []. This compound displays intramolecular O—H⋯N hydrogen bonding between the 2-hydroxy group and the imide N atom []. Intermolecular O—H⋯O and N—H⋯O hydrogen bonds connect the molecules, forming a two-dimensional polymeric structure parallel to the ab plane [].
Compound Description: (E)-4-dimethylamino-N′-(2-hydroxybenzylidene)benzohydrazide (L) is a Schiff base ligand that forms a dinuclear zinc complex, bis[μ-(E)-2-({2-[4-(dimethylamino)benzoyl]hydrazinylidene}methyl)phenolato]bis[formatozinc] []. This complex comprises two ZnII cations, two monovalent anions of L, and two formate ions. Each ZnII coordinates with various oxygen and nitrogen atoms, forming a dimeric centrosymmetric unit []. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds [].
Overview
KM91104 is a novel compound recognized for its role as a selective inhibitor of vacuolar ATPases, which are essential for various physiological processes, including bone resorption. This compound has garnered attention in the context of osteoporosis treatment due to its ability to modulate osteoclast activity, thereby influencing bone metabolism.
Source and Classification
KM91104 is classified as a small molecule inhibitor targeting the vacuolar ATPase enzyme complex. It has been studied extensively in preclinical models for its potential therapeutic applications in bone-related diseases. The compound is sourced from chemical libraries designed for drug discovery, and its development is primarily driven by research institutions focused on metabolic disorders.
Synthesis Analysis
Methods and Technical Details
The synthesis of KM91104 involves several key steps that ensure the purity and efficacy of the final product. The initial synthesis typically includes:
Reagents: The synthesis begins with specific organic reagents that are reacted under controlled conditions.
Solvent Use: N,N-Dimethylformamide (DMF) is often employed as a solvent due to its ability to dissolve a wide range of compounds and facilitate reactions at elevated temperatures.
Reaction Conditions: The reaction is conducted at elevated temperatures (around 50 °C) followed by cooling to room temperature, allowing for optimal reaction kinetics.
Purification: After completion, the product undergoes purification techniques such as centrifugation and washing with solvents like DMF and ethanol to remove unreacted materials and by-products.
This meticulous approach ensures that KM91104 retains its structural integrity and biological activity.
Molecular Structure Analysis
Structure and Data
The molecular structure of KM91104 has been characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key features of its structure include:
Molecular Formula: The exact molecular formula can vary based on the synthetic route but typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
Functional Groups: KM91104 contains specific functional groups that are crucial for its interaction with the vacuolar ATPase enzyme.
The detailed structural data can be found in supplementary materials from research publications that focus on the compound's characterization.
Chemical Reactions Analysis
Reactions and Technical Details
KM91104 participates in several chemical reactions relevant to its mechanism of action:
Inhibition of Proton Transport: By binding to specific sites on the vacuolar ATPase, KM91104 disrupts proton transport across cellular membranes, leading to decreased acidification in osteoclasts.
Impact on Osteoclast Function: The inhibition alters osteoclast function, reducing bone resorption rates significantly compared to controls.
These reactions are critical in understanding how KM91104 exerts its pharmacological effects.
Mechanism of Action
Process and Data
The mechanism by which KM91104 operates involves:
Binding Affinity: KM91104 exhibits high binding affinity for subunits of the vacuolar ATPase complex, particularly targeting the V1 domain responsible for ATP hydrolysis.
Disruption of Proton Gradient: By inhibiting ATP hydrolysis, KM91104 effectively disrupts the proton gradient maintained by osteoclasts, leading to decreased bone resorption activity.
Cellular Impact: Studies have shown that treatment with KM91104 results in significant alterations in osteoclast morphology and function, indicating its potential as a therapeutic agent against osteoporosis.
Data supporting these mechanisms can be found in various studies highlighting the compound's efficacy in vitro and in vivo.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
KM91104 exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as DMF but may have limited solubility in aqueous environments.
Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Molecular Weight: The molecular weight is typically reported within a specific range based on its structure.
These properties are essential for understanding how KM91104 behaves in biological systems.
Applications
Scientific Uses
KM91104 has several promising applications in scientific research:
Bone Disease Research: Its primary application lies in studying osteoporosis and other metabolic bone diseases where regulation of osteoclast activity is crucial.
Drug Development: As a lead compound, KM91104 serves as a basis for developing new therapeutics aimed at modulating vacuolar ATPase activity.
Cellular Biology Studies: Researchers utilize KM91104 to explore cellular processes related to acid-base balance within cells, particularly in osteoclasts.
The ongoing research into KM91104 continues to reveal its potential impact on treating diseases associated with bone metabolism.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fluvastatin is a racemate comprising equimolar amounts of (3R,5S)- and (3S,5R)-fluvastatin. An HMG-CoA reductase inhibitor, it is used (often as the corresponding sodium salt) to reduce triglycerides and LDL-cholesterol, and increase HDL-chloesterol, in the treatment of hyperlipidaemia. It has a role as an EC 3.4.24.83 (anthrax lethal factor endopeptidase) inhibitor and an anticholesteremic drug. It is a racemate and a statin (synthetic). It contains a (3S,5R)-fluvastatin and a (3R,5S)-fluvastatin. Fluvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. Fluvastatin belongs to a class of medications called statins and is used to reduce plasma cholesterol levels and prevent cardiovascular disease. It is also the first entirely synthetic HMG-CoA reductase inhibitor and is structurally distinct from the fungal derivatives of this therapeutic class. Fluvastatin is a racemate comprising equimolar amounts of (3R,5S)- and (3S,5R)-fluvastatin. An indole-heptanoic acid derivative that inhibits HMG COA REDUCTASE and is used to treat HYPERCHOLESTEROLEMIA. In contrast to other statins, it does not appear to interact with other drugs that inhibit CYP3A4.